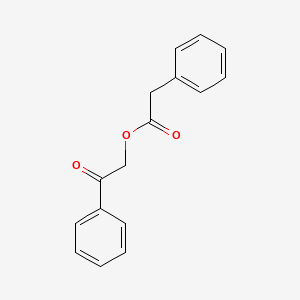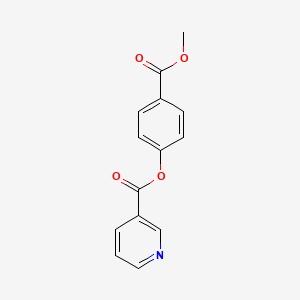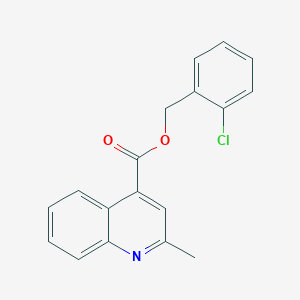
4-chloro-N-(2-cyclopropylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-cyclopropylphenyl)benzamide, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CCPB belongs to the class of benzamide derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-cyclopropylphenyl)benzamide is not fully understood. However, studies have suggested that 4-chloro-N-(2-cyclopropylphenyl)benzamide may exert its biological effects by modulating the activity of various enzymes and proteins involved in cell signaling pathways. For example, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to induce apoptosis by activating the caspase cascade. 4-chloro-N-(2-cyclopropylphenyl)benzamide has also been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA polymerase. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-(2-cyclopropylphenyl)benzamide is its high purity, which makes it suitable for use in various biological assays. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to exhibit potent biological activity at relatively low concentrations. However, one limitation of 4-chloro-N-(2-cyclopropylphenyl)benzamide is its limited solubility in aqueous solutions, which could make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-chloro-N-(2-cyclopropylphenyl)benzamide. One area of interest is the development of 4-chloro-N-(2-cyclopropylphenyl)benzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(2-cyclopropylphenyl)benzamide and its potential as a therapeutic agent for various diseases. Finally, more research is needed to explore the safety and toxicity of 4-chloro-N-(2-cyclopropylphenyl)benzamide in vivo.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-cyclopropylphenyl)benzamide involves the reaction of 4-chloro-N-(2-cyclopropylphenyl)benzoyl chloride with ammonia in the presence of a catalyst. This method has been reported in the literature and has been shown to yield high purity 4-chloro-N-(2-cyclopropylphenyl)benzamide.
Applications De Recherche Scientifique
4-chloro-N-(2-cyclopropylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 4-chloro-N-(2-cyclopropylphenyl)benzamide has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been studied for its anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
4-chloro-N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-13-9-7-12(8-10-13)16(19)18-15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFRABMEZIHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-cyclopropylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)

![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)

![N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)